2-(Propan-2-yl)-decahydro-2,7-naphthyridine is a chemical compound classified under the naphthyridine family, which is known for its diverse biological activities. This compound features a decahydro structure, indicating a saturated naphthyridine framework with an isopropyl group attached. The compound's significance stems from its potential applications in pharmaceuticals due to its structural similarity to other biologically active naphthyridine derivatives.
The compound is cataloged under the CAS number 1545619-97-3. It falls within the broader category of heterocyclic compounds, specifically naphthyridines, which are characterized by their fused pyridine rings. Naphthyridines have been extensively studied for their medicinal properties, including antitumor and antimicrobial activities .
The synthesis of 2-(Propan-2-yl)-decahydro-2,7-naphthyridine can be achieved through several methods:
The synthesis typically requires controlled conditions such as temperature and solvent choice to optimize yields and purity. For example, using polar solvents can enhance the solubility of reactants and facilitate better interaction during cyclization processes.
The molecular formula for 2-(Propan-2-yl)-decahydro-2,7-naphthyridine is . Its structure consists of a decahydro framework with an isopropyl group at the nitrogen-bearing position of the naphthyridine ring system.
The compound's three-dimensional structure can be visualized using molecular modeling software, revealing its steric and electronic properties that contribute to its biological activity.
2-(Propan-2-yl)-decahydro-2,7-naphthyridine can participate in various chemical reactions typical of heterocycles:
Understanding the reactivity patterns of this compound is crucial for developing new derivatives with enhanced biological properties.
The mechanism of action for compounds like 2-(Propan-2-yl)-decahydro-2,7-naphthyridine often involves interaction with biological targets such as enzymes or receptors. For example, some naphthyridine derivatives have been shown to inhibit specific kinases or receptors involved in tumor growth and inflammation.
Studies indicate that modifications on the naphthyridine core can significantly influence binding affinity and selectivity towards biological targets, which underscores the importance of structural diversity in drug design .
Relevant data on these properties are essential for practical applications in drug formulation and other chemical processes .
The primary applications of 2-(Propan-2-yl)-decahydro-2,7-naphthyridine lie in medicinal chemistry:
The 2,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry and coordination science since its systematic exploration began in the mid-20th century. Early research focused on its isoquinoline-like topology, which provided a robust platform for designing ligands targeting biological receptors and metal ions. The patent landscape reveals significant milestones, such as the development of US6545013B2, which disclosed 2,7-naphthyridine derivatives as αvβ3 integrin antagonists for treating angiogenesis-related disorders [1]. This innovation leveraged the scaffold's capacity for bidirectional functionalization at positions 1,3,4 to enhance binding affinity. Concurrently, coordination chemists exploited the chelating capability of the 2,7-naphthyridine ring, where the nitrogen atom separation (approximately 2.5 Å) optimally accommodates transition metals like ruthenium and palladium. CN103930422A further demonstrated the scaffold's versatility by incorporating it into PI3K inhibitors, highlighting its role in modulating kinase signaling pathways [5]. These developments underscore the structural adaptability of 2,7-naphthyridine in addressing diverse therapeutic targets through rational substitution patterns.
The 2,7-naphthyridine isomer exhibits distinct physicochemical properties that differentiate it from other diazanaphthalenes. X-ray crystallographic analyses reveal a planar heteroaromatic system with bond lengths intermediate between typical single and double bonds, indicating significant π-delocalization. Comparative studies show that the dipole moment of 2,7-naphthyridine (≈4.2 D) exceeds that of 1,5- or 1,8-isomers due to its symmetrical charge distribution [3]. This polarity enhances solvation energy in aqueous media (ΔGsolv ≈ –45 kJ/mol), crucial for biological interactions. The protonation profile displays two pKa values (pKa1 = 3.8, pKa2 = 6.2) corresponding to sequential nitrogen protonation, which modulates electron density at C-4 and C-6 positions. Computational analyses (DFT at B3LYP/6-31G* level) demonstrate that decahydro saturation reduces the HOMO-LUMO gap from 5.3 eV to 3.9 eV, enhancing nucleophilic character at carbonyl-containing derivatives [6]. These features collectively enable the scaffold to participate in diverse bonding interactions, including hydrogen bonding, π-stacking, and metal coordination.
Table 1: Comparative Properties of Naphthyridine Isomers
Isomer | Dipole Moment (D) | pKa1 | pKa2 | HOMO-LUMO Gap (eV) |
---|---|---|---|---|
1,5-Naphthyridine | 2.1 | 4.5 | 1.9 | 5.1 |
1,6-Naphthyridine | 3.8 | 3.9 | 2.3 | 4.9 |
1,7-Naphthyridine | 3.0 | 4.1 | 2.1 | 5.0 |
2,7-Naphthyridine | 4.2 | 3.8 | 6.2 | 5.3 |
Decahydro-2,7-naphthyridine | 1.5 | 10.8* | 8.3* | 3.9 |
*Protonation at aliphatic nitrogens
Decahydrogenation of the 2,7-naphthyridine ring induces profound conformational and electronic changes that expand its utility in drug design. The transition from planar to puckered geometry generates up to four chiral centers (C5a, C6, C8a, C9), enabling enantioselective interactions with biological targets. Saturation also reduces the log P value by ≈1.5 units compared to aromatic analogs, improving aqueous solubility—critical for pharmacokinetic optimization [4]. The proton sponge effect of aliphatic nitrogens (pKa 8–11) facilitates salt formation with pharmaceutical acids (e.g., HCl, tosylate), enhancing crystallinity. Stereochemical complexity is exemplified by PDE5 inhibitor T-0156, where the 7-isopropyl-decahydro-2,7-naphthyridine moiety confers >100,000-fold selectivity over other phosphodiesterases . Molecular dynamics simulations reveal that conformational locking via intramolecular H-bonding (N2–H⋯N7, distance 2.1 Å) stabilizes boat-chair configurations preferred for receptor binding. These modifications transform the scaffold into a versatile three-dimensional template capable of occupying chiral binding pockets in enzymes and receptors.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0